molecular formula C16H16ClN3O5 B6330678 Diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 1350929-58-6

Diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No. B6330678
CAS RN: 1350929-58-6
M. Wt: 365.77 g/mol
InChI Key: JYUWHBFXIZNBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate, abbreviated as DECTD, is an organic compound with a wide range of applications in the scientific research community. It is a synthetic molecule that is used in laboratory experiments as a reagent and as a substrate for biochemical and physiological studies. DECTD has been used in a variety of fields, including organic synthesis, drug design, and biochemistry.

Scientific Research Applications

DECTD is a versatile compound that has been used in a variety of scientific research applications. It has been used as a substrate for biochemical and physiological studies, as a reagent in organic synthesis, and as a tool in drug design. It has also been used in studies of enzyme kinetics and as a model system for studying the effects of environmental stress on biological systems.

Mechanism of Action

The mechanism of action of DECTD is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes involved in the synthesis of DNA and RNA. Additionally, it has been shown to inhibit the activity of a variety of enzymes involved in the metabolism of fatty acids and carbohydrates.
Biochemical and Physiological Effects
DECTD has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to inhibit the activity of enzymes involved in the synthesis of DNA and RNA. Additionally, it has been shown to have an anti-inflammatory effect, as well as to reduce the levels of cholesterol and triglycerides in the blood.

Advantages and Limitations for Lab Experiments

The use of DECTD in laboratory experiments has a number of advantages and limitations. One of the major advantages is that it is a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. Additionally, it is relatively stable, making it a good choice for long-term storage. However, it is also toxic and can be difficult to work with, making it a less desirable choice for some laboratory experiments.

Future Directions

The potential future directions for DECTD are numerous. One potential application is in the development of new drugs and treatments for a variety of diseases and conditions. Additionally, it could be used as a tool for studying the effects of environmental stress on biological systems. Additionally, it could be used in the development of new synthetic methods for the synthesis of organic compounds. Finally, it could be used in the development of new analytical methods for the detection and quantification of biological molecules.

Synthesis Methods

DECTD is synthesized through a multi-step process involving the condensation of 1,2,3-triazole-4,5-dicarboxylic acid with 4-chlorophenyl-2-oxoethyl chloride. The reaction proceeds in two steps, with the first step involving the formation of an intermediate, 1-chloro-4-chlorophenyl-2-oxoethyl-1H-1,2,3-triazole-4,5-dicarboxylate. The second step involves the formation of the desired product, DECTD, through the reaction of the intermediate with diethyl malonate.

properties

IUPAC Name

diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O5/c1-3-24-15(22)13-14(16(23)25-4-2)20(19-18-13)9-12(21)10-5-7-11(17)8-6-10/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUWHBFXIZNBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)CC(=O)C2=CC=C(C=C2)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 1-[2-(4-chlorophenyl)-2-oxo-ethyl]triazole-4,5-dicarboxylate

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